molecular formula C18H17N3O3 B2999771 2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-39-9

2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2999771
CAS RN: 886894-39-9
M. Wt: 323.352
InChI Key: VAWPOTPBNGEDFQ-UHFFFAOYSA-N
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Description

Compounds like this one, which contain a pyrimidine ring, are common in many biological molecules, such as the nucleotides cytosine, thymine, and uracil . Pyrimidines can have various substituents, leading to a wide range of potential properties and uses.


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions, cyclization, condensation, and other chemical techniques . The exact method would depend on the specific substituents desired on the pyrimidine ring.


Molecular Structure Analysis

The molecular structure of a compound like this would be analyzed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure.


Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, depending on their specific substituents. For example, they might undergo substitution reactions, redox reactions, or reactions involving the nitrogen atoms in the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its specific structure and substituents. These might include its solubility in various solvents, its melting point and boiling point, and its reactivity with other chemicals .

Scientific Research Applications

Chemical Synthesis and Modification

Researchers have explored the synthesis and chemical modification of pyrido[1,2-a]pyrimidine derivatives to optimize their biological properties. The methylation of the pyridine moiety and modification at different positions of the pyrido[1,2-a]pyrimidine nucleus aim to enhance analgesic properties. The synthesis involves the reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, obtained from the condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate. The modification has shown increased biological activity in para-substituted derivatives, recommending further research for potential new analgesics (Ukrainets et al., 2015).

Antifungal and Antimicrobial Activities

Some studies focus on the antifungal and antimicrobial activities of pyrido[1,2-a]pyrimidine derivatives. For instance, the synthesis of new pyrido[2,3-d]pyrimidines from specific pyridine-carboxamide precursors has been conducted, showing significant antifungal activities for some synthesized compounds. This suggests potential applications in developing new antifungal agents (Hanafy, 2011).

Interaction with DNA

The interaction of pyrido[1,2-a]pyrimidine derivatives with DNA has also been investigated. Studies on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride have shown that they might interact with DNA through a groove mode of binding. This interaction is facilitated by hydrogen bonds, highlighting the potential for these compounds to act as molecular tools in studying DNA interactions and possibly in the development of new therapeutic agents (Zhang et al., 2013).

Material Science Applications

In material science, pyrido[1,2-a]pyrimidine derivatives have been utilized in the synthesis of aromatic polyamides and polyimides, showcasing their importance in polymer chemistry. These compounds serve as monomers for synthesizing polyamides and polyimides with high thermal stability and solubility in various polar solvents. Such polymers have potential applications in the development of high-performance materials due to their excellent thermal properties and solubility characteristics (Yang & Lin, 1995).

Safety and Hazards

The safety and hazards of a compound like this would depend on its specific properties. It would be important to handle it with appropriate safety precautions, especially if it is biologically active .

Future Directions

Future research on compounds like this one could involve developing new synthetic methods, studying their biological activity, and exploring their potential uses in medicine or other fields .

properties

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-7-6-10-21-15(11)20-17(23)14(18(21)24)16(22)19-12(2)13-8-4-3-5-9-13/h3-10,12,23H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWPOTPBNGEDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NC(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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